molecular formula C9H8F2N2O B1408669 5-(3,3-Difluoroazetidin-1-yl)picolinaldehyde CAS No. 1707581-14-3

5-(3,3-Difluoroazetidin-1-yl)picolinaldehyde

Cat. No.: B1408669
CAS No.: 1707581-14-3
M. Wt: 198.17 g/mol
InChI Key: GERRZAWZJOOEQV-UHFFFAOYSA-N
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Description

5-(3,3-Difluoroazetidin-1-yl)picolinaldehyde is a chemical compound characterized by its unique structure, which includes a difluoroazetidine ring attached to a picolinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,3-Difluoroazetidin-1-yl)picolinaldehyde typically involves multiple steps, starting with the preparation of the difluoroazetidine ring One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(3,3-Difluoroazetidin-1-yl)picolinaldehyde can undergo various chemical reactions, including:

  • Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction of the aldehyde group to form alcohols.

  • Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: 5-(3,3-Difluoroazetidin-1-yl)picolinic acid.

  • Reduction: 5-(3,3-Difluoroazetidin-1-yl)picolinalcohol.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

5-(3,3-Difluoroazetidin-1-yl)picolinaldehyde has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may serve as probes or inhibitors in biological studies.

  • Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 5-(3,3-Difluoroazetidin-1-yl)picolinaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would vary based on the context of its application.

Comparison with Similar Compounds

5-(3,3-Difluoroazetidin-1-yl)picolinaldehyde can be compared with other similar compounds, such as:

  • 5-(Azetidin-1-yl)picolinaldehyde: Lacks the difluoro substitution, leading to different reactivity and properties.

  • 5-(3,3-Difluoroazetidin-1-yl)pyridine: Similar structure but without the aldehyde group, resulting in different chemical behavior.

Uniqueness: The presence of the difluoroazetidine ring in this compound imparts unique chemical properties, such as increased stability and reactivity compared to its non-fluorinated counterparts.

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Properties

IUPAC Name

5-(3,3-difluoroazetidin-1-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O/c10-9(11)5-13(6-9)8-2-1-7(4-14)12-3-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERRZAWZJOOEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CN=C(C=C2)C=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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